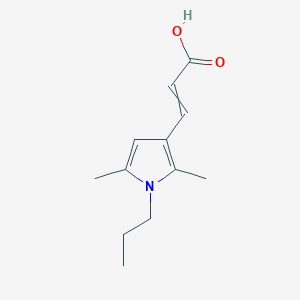![molecular formula C14H12N2O2 B11725536 2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)
2-[(2E)-2-Benzylidenehydrazino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzoic acid moiety linked to a hydrazone group, which in turn is connected to a phenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid typically involves the condensation reaction between benzaldehyde and hydrazinobenzoic acid. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzothiazole
- 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]benzoic acid
Uniqueness
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and hydrazone groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-[(2Z)-2-benzylidenehydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18)/b15-10- |
Clave InChI |
JWHPRNIQGLRBPH-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)
![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)



![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)


![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
